molecular formula C15H12ClN3O2S B2982842 N-(3-chloroquinoxalin-2-yl)-3-methylbenzenesulfonamide

N-(3-chloroquinoxalin-2-yl)-3-methylbenzenesulfonamide

Cat. No.: B2982842
M. Wt: 333.8 g/mol
InChI Key: YAWGEMVRYCVCSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloroquinoxalin-2-yl)-3-methylbenzenesulfonamide is a chemical compound featuring a quinoxaline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is part of a class of sulfonamide derivatives that are synthesized for research purposes, particularly in the field of anticancer drug discovery . Quinoxaline-based molecules are frequently investigated as selective ATP-competitive inhibitors for various kinases, which are key enzymes involved in signal transduction and cell proliferation . Related sulfonamide-quinoxaline hybrids have been designed and evaluated for their potential to inhibit critical enzymes like VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), a primary target in antiangiogenic cancer therapy . These compounds are also studied as potential inducers of apoptosis (programmed cell death) and for causing cell cycle arrest in specific phases, such as the G2/M boundary, thereby halting the proliferation of tumor cells . Researchers utilize this compound and its analogs as key intermediates or target molecules in structure-activity relationship (SAR) studies to optimize potency and selectivity for various kinase targets . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(3-chloroquinoxalin-2-yl)-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-10-5-4-6-11(9-10)22(20,21)19-15-14(16)17-12-7-2-3-8-13(12)18-15/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWGEMVRYCVCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of WAY-340916 involves several steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired chemical transformations occur efficiently. Industrial production methods for WAY-340916 would likely involve scaling up these laboratory procedures, optimizing reaction conditions for larger batches, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

WAY-340916 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of WAY-340916 with modified functional groups.

Scientific Research Applications

WAY-340916 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

    Biology: It is studied for its interactions with biological molecules and its effects on cellular processes.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets, making it a candidate for drug development.

    Industry: It is used in the production of various chemical products and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of WAY-340916 involves its interaction with specific molecular targets in biological systems. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which WAY-340916 is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to produce therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3-chloroquinoxalin-2-yl)-3-methylbenzenesulfonamide with structurally and functionally related sulfonamide and quinoxaline derivatives:

Compound Name Structural Differences Melting Point (°C) Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 3-methylbenzenesulfonamide substituent Not reported ~353.8 (calculated) Likely kinase inhibition (inferred from analogs)
N-(3-Chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide 4-methylbenzenesulfonamide substituent Not reported ~353.8 Similar synthesis route; potential anticancer use
N-(3-Chloroquinoxalin-2-yl)-4-ethoxybenzenesulfonamide 4-ethoxybenzenesulfonamide substituent Not reported 363.8 Enhanced lipophilicity (XLogP3 = 3.4)
N-(3-Chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide 3-trifluoromethylbenzenesulfonamide substituent Not reported 387.76 Higher electronegativity; improved binding affinity
N-(4-((3-Methylquinoxalin-2-yl)amino)phenyl)benzamide (VIIa) Benzamide instead of sulfonamide; 3-methylquinoxaline 210–212 ~358.8 Anticancer activity (apoptosis induction)
N-(4-(benzothiazole-2-yl) phenyl)-3-methylbenzenesulfonamide (12) Benzothiazole-phenyl linker; 3-methylbenzenesulfonamide 184–186 395.5 Antimicrobial potential; lower melting point

Key Observations:

Substituent Effects: Positional Isomerism: The 3-methyl vs. Electron-Withdrawing Groups: The trifluoromethyl group in increases molecular weight and polarity, which may enhance interactions with hydrophobic enzyme pockets. Linker Diversity: Replacement of sulfonamide with benzamide (as in VIIa) reduces hydrogen-bonding capacity but retains anticancer activity .

Biological Activity Trends: Quinoxaline-sulfonamide hybrids (e.g., entries 1–4) are hypothesized to inhibit kinases or carbonic anhydrases due to sulfonamide’s zinc-binding capability . Compounds with benzothiazole linkers (e.g., entry 6) exhibit antimicrobial properties, likely due to improved membrane penetration .

Synthetic Yields :

  • Sulfonamide derivatives generally show moderate-to-high yields (39–68%), while benzamide analogs (e.g., VIIa) achieve higher yields (76%) .

Research Findings and Data Gaps

  • Bioactivity Data: While specific data for this compound are lacking, its structural analogs (e.g., VIIa, XII) demonstrate anticancer and antimicrobial activities in vitro .
  • Thermal Stability : The compound’s melting point remains unreported, though analogs with similar structures (e.g., XII) melt at 184–186°C, suggesting moderate stability .

Biological Activity

N-(3-chloroquinoxalin-2-yl)-3-methylbenzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound features a quinoxaline core, which is known for its diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₂ClN₃O₂S, with a molecular weight of 333.79 g/mol. Its structure includes:

  • Quinoxaline ring : A bicyclic structure that is often associated with various biological activities.
  • Chlorophenyl group : This moiety may enhance the compound's lipophilicity and biological interactions.
  • Sulfonamide moiety : Commonly found in many therapeutic agents, it may contribute to the compound's biological activity.

Anticancer Activity

Quinoxaline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit tumor growth through various mechanisms, including apoptosis induction and inhibition of key signaling pathways.

  • Case Study Analysis : In a study evaluating quinoxaline derivatives against cancer cell lines (HCT116, HepG2, MCF-7), compounds exhibited varying degrees of cytotoxicity. For instance, one derivative showed an IC50 value of 7.8 µM against HCT116 cells, indicating significant anticancer potential .
CompoundCell LineIC50 (µM)Mechanism of Action
AHCT1167.8Apoptosis induction
BHepG210.5VEGFR-2 inhibition
CMCF-715.2Cell cycle arrest

Antimicrobial Activity

The sulfonamide component may impart antibacterial properties, as sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.

  • Research Findings : Various studies have shown that quinoxaline derivatives exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. However, specific data on this compound's antimicrobial efficacy remains limited.

The exact mechanism of action for this compound has not been fully elucidated. However, quinoxaline derivatives generally interact with multiple biological targets:

  • CYP450 Inhibition : Some studies suggest that this compound may act as a CYP3A4 inhibitor, potentially affecting the metabolism of co-administered drugs . This could lead to altered pharmacokinetics and necessitate further investigation into drug-drug interactions.
  • Apoptotic Pathways : The ability of similar compounds to induce apoptosis suggests that this compound may also activate intrinsic apoptotic pathways through modulation of Bcl-2 family proteins and caspase activation .

Future Directions and Research Needs

Despite promising preliminary findings regarding the biological activity of this compound, further research is essential to:

  • Determine its specific anticancer and antimicrobial activities through in vitro and in vivo studies.
  • Investigate the detailed mechanisms underlying its biological effects.
  • Explore potential therapeutic applications in drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-chloroquinoxalin-2-yl)-3-methylbenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between substituted quinoxaline precursors and sulfonamide derivatives. A common approach involves refluxing 3-chloroquinoxaline-2-amine with 3-methylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) using a base like triethylamine to neutralize HCl byproducts. Optimization may include adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride), reaction temperature (80–100°C), and monitoring via TLC or LC-MS to minimize side products like disubstituted derivatives .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key signals should researchers prioritize?

  • Methodological Answer :

  • 1H NMR : Focus on aromatic proton signals (δ 7.2–8.0 ppm for quinoxaline and benzene rings) and methyl group singlet (~δ 2.4 ppm for the 3-methylbenzenesulfonamide moiety). Splitting patterns (e.g., doublets for para-substituted benzene) help confirm regiochemistry .
  • LC-MS/ESI : Monitor the molecular ion peak [M+H]+ (expected m/z ~360–370 for this compound) and isotopic patterns consistent with chlorine atoms .

Q. How do substituents on the quinoxaline and benzenesulfonamide moieties influence physicochemical properties?

  • Methodological Answer : Electron-withdrawing groups (e.g., Cl on quinoxaline) enhance thermal stability and π-π stacking interactions, as observed in crystallographic studies. Hydrophobic methyl groups on the benzenesulfonamide improve lipid solubility, which can be quantified via logP measurements. Computational modeling (e.g., DFT) can predict substituent effects on electronic properties and binding affinity .

Q. What are the primary pharmacological targets of this compound, and how are preliminary activity assays designed?

  • Methodological Answer : Based on structural analogs, potential targets include cannabinoid receptors (e.g., CB2 inverse agonism) and osteoclast inhibition pathways. Assays may involve:

  • Receptor binding : Radioligand displacement using [³H]-CP55940 for CB2.
  • Functional assays : TRAP staining for osteoclast activity or NF-κB luciferase reporter systems .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed structural configurations (e.g., sulfonamide vs. amide tautomerism)?

  • Methodological Answer : Single-crystal X-ray diffraction (performed using SHELXL ) provides unambiguous bond-length and torsion-angle data. For example, the S–N bond length (~1.63 Å) confirms sulfonamide tautomerism over amide forms. Discrepancies between computational models and experimental data (e.g., dihedral angles >10°) may indicate crystallization solvent effects or lattice packing forces .

Q. What strategies mitigate side reactions (e.g., over-sulfonylation) during scale-up synthesis?

  • Methodological Answer :

  • Stepwise addition : Controlled addition of sulfonyl chloride to avoid local excess.
  • Protecting groups : Temporarily block reactive quinoxaline NH sites with Boc groups.
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water .

Q. How should researchers address inconsistent biological activity data across cell lines or animal models?

  • Methodological Answer :

  • Dose-response validation : Repeat assays with tighter concentration ranges (e.g., 0.1–10 μM) and standardized cell viability controls (MTT assay).
  • Metabolic stability : Check for species-specific cytochrome P450 metabolism using liver microsomes.
  • Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers .

Q. What computational and experimental approaches optimize receptor selectivity (e.g., CB2 vs. CB1)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with CB2-specific residues (e.g., Lys109).
  • Mutagenesis studies : Validate key binding residues via alanine-scanning mutations in CB1/CB2 chimeric receptors.
  • SAR profiling : Synthesize analogs with bulkier substituents (e.g., adamantyl groups) to exploit CB2’s larger binding pocket .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.